molecular formula C17H13N3Na2O8S2 B13738822 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt

Cat. No.: B13738822
M. Wt: 497.4 g/mol
InChI Key: ZYHZZEJEZQCFIA-UHFFFAOYSA-L
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Description

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable, intense colors. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-hydroxy-3-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol-3,6-disulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and amino groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium dithionite or zinc in acidic conditions are used for reduction.

    Substitution Reactions: These often require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that interact with molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol-3,6-disulfonic acid: Similar in structure but lacks the azo group.

    8-Amino-1-naphthol-3,6-disulfonic acid: Similar but with different substitution patterns.

Uniqueness

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups, which enhance its reactivity and versatility in various applications.

Properties

Molecular Formula

C17H13N3Na2O8S2

Molecular Weight

497.4 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C17H15N3O8S2.2Na/c1-8-4-10(2-3-13(8)21)19-20-16-14(30(26,27)28)6-9-5-11(29(23,24)25)7-12(18)15(9)17(16)22;;/h2-7,21-22H,18H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

ZYHZZEJEZQCFIA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]

Origin of Product

United States

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